CYP26 Inhibitory Potency: Liarozole vs. Talarozole (R115866) in Human CYP26-Expressing Yeast Microsomes and Cellular RA Accumulation
Liarozole hydrochloride inhibits CYP26-dependent RA 4-hydroxylation with an IC50 of 7 μM in human epidermal preparations, a potency approximately 1,750-fold lower than that of talarozole (R115866), which exhibits an IC50 of 4 nM against RA metabolism in yeast microsomes expressing human CYP26 . In organotypic human epidermis, cellular accumulation of exogenous [³H]RA was higher following talarozole treatment compared to liarozole, directly indicating greater CYP26-inhibitory potency of the second-generation compound [1].
| Evidence Dimension | CYP26 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 μM (human epidermal CYP26) ; IC50 = 2.2-6.0 μM for CYP26 |
| Comparator Or Baseline | Talarozole (R115866): IC50 = 4 nM (human CYP26 in yeast microsomes) ; CYP26A1 IC50 = 5.4 nM, CYP26B1 IC50 = 0.46 nM [2] |
| Quantified Difference | Liarozole IC50 is approximately 1,750-fold higher (lower potency) than talarozole |
| Conditions | Human epidermal CYP26 preparations (liarozole); yeast microsomes expressing human CYP26 (talarozole); human keratinocyte organotypic cultures for [³H]RA accumulation |
Why This Matters
Liarozole's lower CYP26 potency relative to talarozole renders it suitable for applications requiring milder, more titratable RA elevation without the risk of supraphysiological RA accumulation, while talarozole is preferred where maximal CYP26 blockade is required.
- [1] Pavez Lorie E, et al. Both all-trans retinoic acid and cytochrome P450 (CYP26) inhibitors affect the expression of vitamin A metabolizing enzymes and retinoid biomarkers in organotypic epidermis. Arch Dermatol Res. 2009;301(3):197-205. Cellular accumulation of [³H]RA was higher after talarozole than after liarozole. View Source
- [2] TargetMol. Talarozole (R115866): inhibits CYP26A1 and CYP26B1 with IC50 values of 5.4 and 0.46 nM, respectively. View Source
